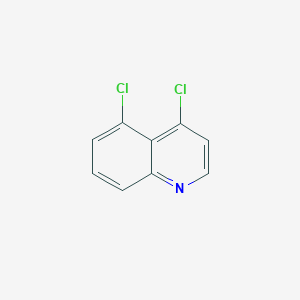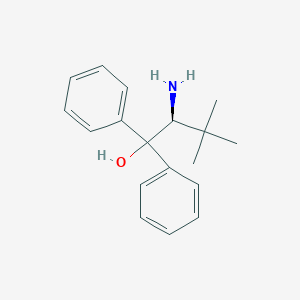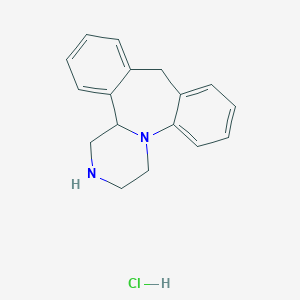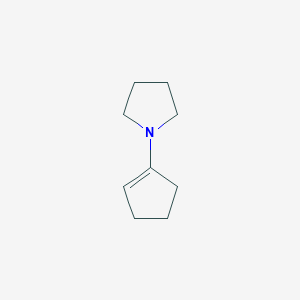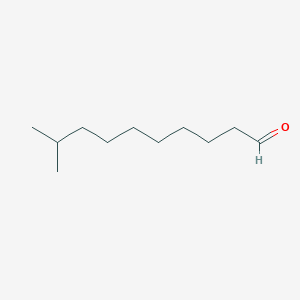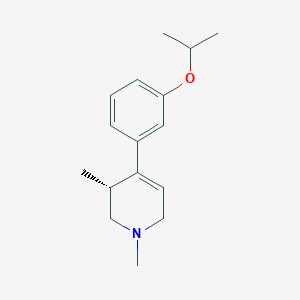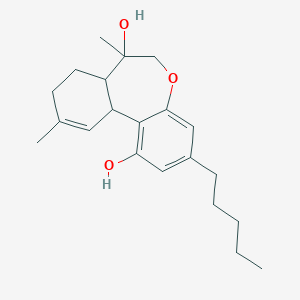
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin, also known as THC-V, is a non-psychoactive cannabinoid found in certain strains of cannabis. This compound has been gaining attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin interacts with the body's endocannabinoid system, which plays a role in regulating various physiological processes, including appetite, mood, and pain sensation. 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin binds to cannabinoid receptors in the body, which can lead to a variety of effects depending on the specific receptor and location in the body.
Effets Biochimiques Et Physiologiques
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have a variety of biochemical and physiological effects. These include reducing inflammation, regulating blood sugar levels, and suppressing appetite. Additionally, 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have analgesic properties and may be useful in treating pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin in a laboratory setting is that it can be synthesized or extracted relatively easily, allowing for a steady supply of the compound. Additionally, 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin is non-psychoactive, which makes it easier to study its therapeutic properties without the confounding effects of THC. However, one limitation of studying 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin is that it is not as well-studied as other cannabinoids, which means that there is still much to learn about its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin. One area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. Additionally, there may be potential for 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin in treating neurological disorders such as Parkinson's disease and multiple sclerosis. Further research is needed to better understand the mechanisms of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin can be achieved through various methods, including chemical synthesis and extraction from cannabis plants. Chemical synthesis involves the use of organic chemistry techniques to create the compound in a laboratory setting. Extraction from cannabis plants involves the isolation of 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin from the plant material using solvents and other techniques.
Applications De Recherche Scientifique
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have potential therapeutic applications in a variety of areas, including diabetes, obesity, and neurological disorders. Studies have shown that 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin may help regulate blood sugar levels and reduce insulin resistance in individuals with type 2 diabetes. Additionally, 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have appetite-suppressing effects, which could be beneficial in treating obesity. In terms of neurological disorders, 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have neuroprotective properties and may be useful in treating conditions such as Parkinson's disease and multiple sclerosis.
Propriétés
Numéro CAS |
158550-93-7 |
|---|---|
Nom du produit |
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin |
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
7,10-dimethyl-3-pentyl-7a,8,9,11a-tetrahydro-6H-benzo[d][1]benzoxepine-1,7-diol |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-15-11-18(22)20-16-10-14(2)8-9-17(16)21(3,23)13-24-19(20)12-15/h10-12,16-17,22-23H,4-9,13H2,1-3H3 |
Clé InChI |
FHBKGUVKPKDHKT-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O |
SMILES canonique |
CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O |
Synonymes |
3-PEHHDO 3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



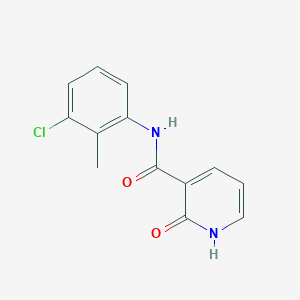
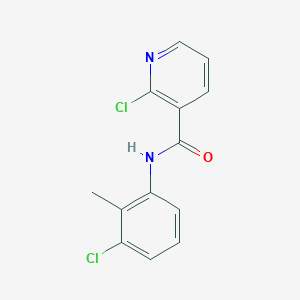
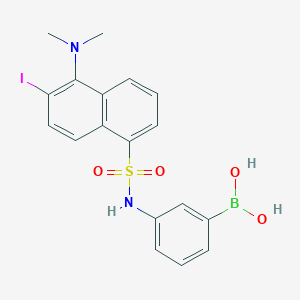
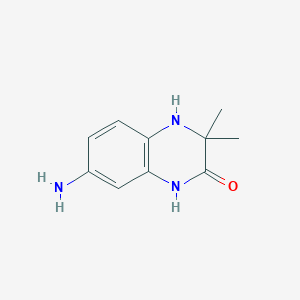
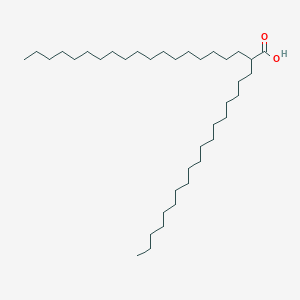
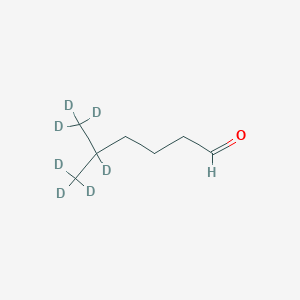
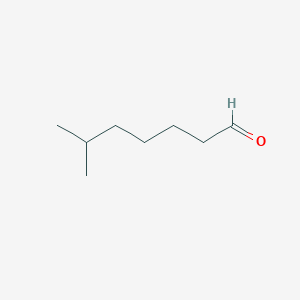
![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
